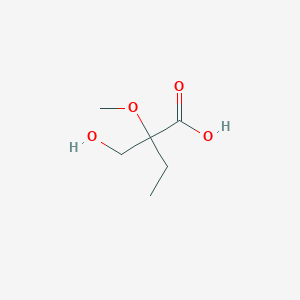
tert-butyl 1-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate: is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalimide derivative.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydro derivative with altered chemical properties.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted isoindole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediate: tert-Butyl 1-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate can be used as a synthetic intermediate in the preparation of more complex molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving isoindole derivatives.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of isoindole-based pharmaceuticals.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 1-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with molecular targets and pathways. The compound’s isoindole core can interact with enzymes and receptors, modulating their activity. The tert-butyl and hydroxymethyl groups can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
Uniqueness: tert-Butyl 1-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate is unique due to its isoindole core, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
tert-butyl 1-(hydroxymethyl)-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-10-6-4-5-7-11(10)12(15)9-16/h4-7,12,16H,8-9H2,1-3H3 |
Clave InChI |
UUUABYNAZSNFES-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


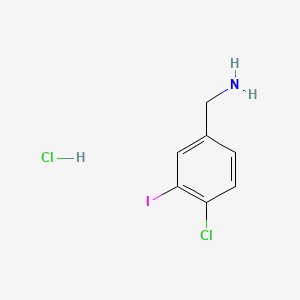
![6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13458956.png)
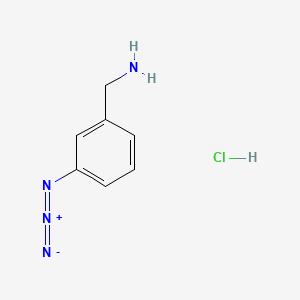
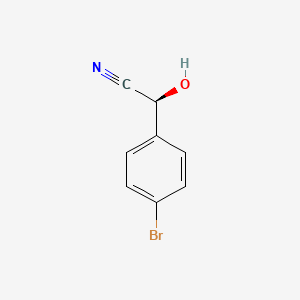
![(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13458983.png)
![1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13458985.png)
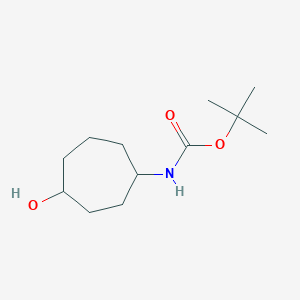
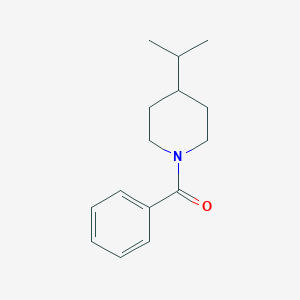
![3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride](/img/structure/B13458999.png)
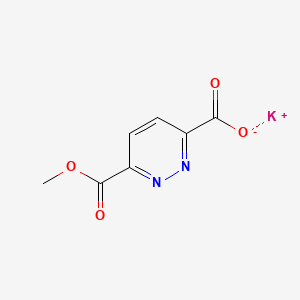
![4-[3-(Methylamino)propanoyl]piperazin-2-one, trifluoroacetic acid](/img/structure/B13459001.png)
![{5-Oxaspiro[3.4]octan-6-yl}methanol](/img/structure/B13459009.png)
![6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine](/img/structure/B13459011.png)
